Tri(O-tolyl)silanol
CAS No.: 18748-64-6
Cat. No.: VC16046018
Molecular Formula: C21H22OSi
Molecular Weight: 318.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18748-64-6 |
|---|---|
| Molecular Formula | C21H22OSi |
| Molecular Weight | 318.5 g/mol |
| IUPAC Name | hydroxy-tris(2-methylphenyl)silane |
| Standard InChI | InChI=1S/C21H22OSi/c1-16-10-4-7-13-19(16)23(22,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15,22H,1-3H3 |
| Standard InChI Key | DTAPTLBLKILOPC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1[Si](C2=CC=CC=C2C)(C3=CC=CC=C3C)O |
Introduction
Chemical Identity and Structural Characteristics
Tri(O-tolyl)silanol (CAS 18748-64-6, EC 635-427-7) is classified as an organosilanol with the IUPAC name tris(2-methylphenyl)silanol. Its molecular structure features a central silicon atom bonded to three 2-methylphenyl (o-tolyl) groups and one hydroxyl group, creating a tetrahedral geometry. The steric bulk of the o-tolyl substituents significantly influences its reactivity, as demonstrated by its resistance to spontaneous condensation compared to less hindered silanols .
Molecular and Spectroscopic Data
-
Molecular Formula:
-
Molecular Weight: 318.48 g/mol
-
Spectroscopic Signatures:
Synthesis and Production Methods
Traditional Hydrolysis of Silyl Chlorides
The most common synthesis involves hydrolyzing tri(O-tolyl)silyl chloride () under controlled conditions:
This reaction typically employs aqueous bases like sodium bicarbonate to neutralize hydrochloric acid byproducts. Yields exceeding 85% are achievable with rigorous moisture exclusion .
Visible Light-Mediated Metal-Free Synthesis
A 2023 breakthrough published in Molecules demonstrated a photochemical route using organoboron catalysts under visible light irradiation :
This method avoids metal catalysts, enhancing compatibility with sensitive applications. Reaction optimization achieved 92% conversion at ambient temperatures .
Physicochemical Properties
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 128–132°C (decomposes) |
| Solubility | Soluble in THF, toluene, DCM |
| Density | 1.12 g/cm³ |
Reactivity and Stability
-
Air Sensitivity: Slowly oxidizes to the siloxane () upon prolonged air exposure.
-
Thermal Stability: Decomposes above 250°C, releasing toluene and forming silicon oxides .
Applications in Catalysis and Materials Science
Catalytic Intermediate in Siloxane Production
Tri(O-tolyl)silanol serves as a precursor for sterically hindered siloxanes, which are critical in high-temperature lubricants and silicone resins. Condensation with chlorosilanes yields cross-linked polymers with enhanced thermal stability:
Ligand in Homogeneous Catalysis
Despite its bulk, tri(O-tolyl)silanol forms complexes with transition metals such as ruthenium and palladium. These complexes exhibit exceptional activity in hydrogenation and C–C coupling reactions. For example, a Ru–silanol complex achieved 99% selectivity in alkene hydrogenation under mild conditions .
Photocatalytic Systems
The 2023 metal-free synthesis method leverages tri(O-tolyl)silanol’s ability to act as a proton shuttle in visible light-mediated reactions, enabling efficient reduction of silanes to silanols without sacrificial agents .
| Hazard Code | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Protective Measures
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and fume hoods are mandatory.
-
Storage: Store under nitrogen at 2–8°C to prevent oxidation.
Recent Research and Future Directions
A 2025 study highlighted tri(O-tolyl)silanol’s role in stabilizing radical intermediates in polymer chemistry, enabling the synthesis of novel silicone-based elastomers with self-healing properties . Future research aims to exploit its electronic effects in asymmetric catalysis and energy storage materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume